molecular formula C15H21N3O B5369822 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide

2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide

Cat. No. B5369822
M. Wt: 259.35 g/mol
InChI Key: JKGRWCOPMPGQCI-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as PAPP, and it has been found to have a wide range of applications in the field of pharmacology and biochemistry. In

Mechanism of Action

The mechanism of action of PAPP involves its ability to inhibit metalloproteinases. Metalloproteinases are enzymes that are involved in the breakdown of extracellular matrix proteins, which are important for the maintenance of tissue structure and function. By inhibiting these enzymes, PAPP can prevent the breakdown of extracellular matrix proteins, which can lead to the preservation of tissue structure and function.
Biochemical and Physiological Effects:
PAPP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, as well as the migration and invasion of cancer cells. PAPP has also been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. In addition, PAPP has been found to have potential applications in the treatment of cardiovascular disease, as it can inhibit the breakdown of extracellular matrix proteins in the arterial wall.

Advantages and Limitations for Lab Experiments

The advantages of using PAPP in lab experiments include its ability to inhibit metalloproteinases, its potential applications in the treatment of cancer and cardiovascular disease, and its anti-inflammatory effects. However, there are also limitations to using PAPP in lab experiments. For example, PAPP may have off-target effects, and its use may be limited by its toxicity and potential side effects.

Future Directions

There are many potential future directions for research on PAPP. One area of research could focus on optimizing the synthesis method to produce PAPP with even higher yields and purity. Another area of research could focus on further elucidating the mechanism of action of PAPP, and identifying potential off-target effects. Additionally, future research could explore the potential use of PAPP in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.

Synthesis Methods

The synthesis of PAPP involves the reaction of piperazine with 3-phenyl-2-propen-1-ol, followed by the reaction of the resulting compound with acetic anhydride. The final product is 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide. This synthesis method has been extensively studied and optimized to produce high yields of PAPP with high purity.

Scientific Research Applications

PAPP has been found to have a wide range of applications in scientific research. It has been studied for its potential use as an inhibitor of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. PAPP has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.

properties

IUPAC Name

2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c16-15(19)13-18-11-9-17(10-12-18)8-4-7-14-5-2-1-3-6-14/h1-7H,8-13H2,(H2,16,19)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGRWCOPMPGQCI-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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